molecular formula C12H9F3N2O3 B2966287 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid CAS No. 187998-60-3

5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2966287
CAS No.: 187998-60-3
M. Wt: 286.21
InChI Key: RDCSDRIEECLOOQ-UHFFFAOYSA-N
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Description

5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a methyl group, a trifluoromethoxyphenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the trifluoromethoxyphenyl group: This step involves the use of a trifluoromethoxyphenyl halide, which reacts with the pyrazole ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5-carboxy-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the trifluoromethoxy group, which may reduce its binding affinity for certain targets.

Uniqueness

The presence of both the trifluoromethoxy group and the methyl group in 5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid makes it unique. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can influence its electronic properties and reactivity.

Properties

IUPAC Name

5-methyl-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-7-10(11(18)19)6-16-17(7)8-2-4-9(5-3-8)20-12(13,14)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCSDRIEECLOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Trifluoromethoxyphenylhydrazine hydrochloride (4.0 g) and ethyl 2-ethoxymethylene-acetoacetate (3.26 g) prepared according to a method described in J. Chem. Soc. Perkin trans. I, 1875 (1988), were added to a mixed solvent of water (10 ml) and ethanol (10 ml), and stirred at 76° C. for two hours. Sodium hydroxide (1.40 g) was added to the reaction solution and the mixture was further stirred at the same temperature for an hour. Ethanol was evaporated in vacuo, hydrochloric acid (1 mole/1) was added to the aqueous solution and the precipitated solid was recrystallized from ethyl acetate to give the titled compound (3.56 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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